(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule featuring a combination of bromophenyl, furyl, fluorophenyl, thiazolo, and triazol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include bromobenzene, furfural, fluorobenzene, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5Z)-5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: is unique due to its combination of bromophenyl, furyl, fluorophenyl, thiazolo, and triazol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H11BrFN3O2S |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H11BrFN3O2S/c22-14-5-1-12(2-6-14)17-10-9-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-3-7-15(23)8-4-13/h1-11H/b18-11- |
InChI Key |
XMOOJLVLTRNANT-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=N2)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=N2)F |
Origin of Product |
United States |
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